molecular formula C16H19N3O3S B2703252 2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine CAS No. 2380095-92-9

2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine

Cat. No. B2703252
CAS RN: 2380095-92-9
M. Wt: 333.41
InChI Key: PGNQVOMJCBNDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine, commonly known as BPIP, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promise in various applications due to its unique chemical structure and properties. In

Mechanism of Action

BPIP works by binding to specific ion channels in the brain, known as voltage-gated sodium channels. This binding inhibits the activity of these channels, which can lead to a reduction in neuronal excitability. This mechanism of action is what makes BPIP a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPIP are still being studied, but preliminary research has shown that it can lead to a reduction in neuronal excitability, as mentioned earlier. This can have various effects on the body, including pain relief, reduction in seizures, and potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPIP in lab experiments is its specificity for voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in various physiological processes. However, one limitation of using BPIP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of BPIP in scientific research. One potential application is in the development of new treatments for neurological disorders such as epilepsy and neuropathic pain. Additionally, BPIP could be used as a tool for studying the role of voltage-gated sodium channels in other physiological processes, such as muscle contraction and cardiac function. Further research is needed to fully understand the potential applications of BPIP in scientific research.

Synthesis Methods

The synthesis of BPIP involves a multi-step process that starts with the reaction of 4-chloro-2-methoxypyrimidine with sodium hydride. This is followed by the reaction of the resulting compound with 4-piperidin-1-ylbenzenesulfonyl chloride to yield BPIP. The final product is then purified through column chromatography to obtain a pure sample.

Scientific Research Applications

BPIP has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. This makes it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-22-15-7-10-17-16(18-15)19-11-8-14(9-12-19)23(20,21)13-5-3-2-4-6-13/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNQVOMJCBNDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.